molecular formula C9H11ClO4S B15325835 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride

2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B15325835
M. Wt: 250.70 g/mol
InChI Key: ZIDSIKWHTSOTTE-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-methoxyphenoxy group attached to an ethane-sulfonyl chloride backbone. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing sulfonamide or sulfonate groups into target molecules.

Properties

Molecular Formula

C9H11ClO4S

Molecular Weight

250.70 g/mol

IUPAC Name

2-(3-methoxyphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H11ClO4S/c1-13-8-3-2-4-9(7-8)14-5-6-15(10,11)12/h2-4,7H,5-6H2,1H3

InChI Key

ZIDSIKWHTSOTTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-Methoxyphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .

Chemical Reactions Analysis

2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as electrophiles for aromatic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is utilized in various synthetic applications to modify molecules and create new compounds .

Comparison with Similar Compounds

Key Structural and Functional Differences

Thiophene-substituted derivatives (e.g., 2-(thiophen-2-yl)ethane-1-sulfonyl chloride) exhibit distinct electronic profiles due to sulfur's polarizability, favoring applications in conductive polymers or heterocyclic drug design .

Alkoxy Chain Length and Solubility :

  • Compounds with extended ethoxy chains (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride) demonstrate improved solubility in polar solvents like DMSO or acetonitrile, making them suitable for solution-phase reactions .
  • Shorter chains (e.g., 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride) are more volatile and may be preferred in gas-phase reactions .

Steric Hindrance and Reactivity: Branched alkoxy substituents (e.g., isopentyloxy in ) introduce steric hindrance, slowing reaction kinetics in crowded molecular environments . Aromatic substitutions (e.g., chlorophenyl or methoxyphenoxy) may stabilize intermediates in sulfonamide formation due to resonance effects .

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